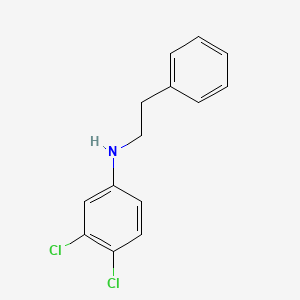

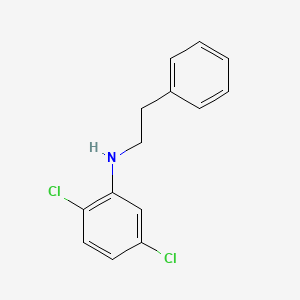

![molecular formula C10H13ClF3N3O2 B3170198 N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride CAS No. 941591-09-9](/img/structure/B3170198.png)

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride

Overview

Description

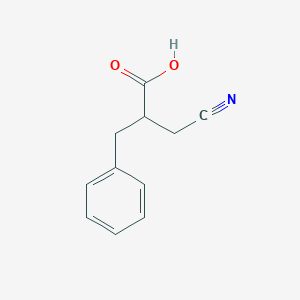

“N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride” is a chemical compound with the CAS Number: 381241-10-7. It has a molecular weight of 299.68 and its IUPAC name is N1- [2-nitro-4- (trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Synthesis and Complexation Properties

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride has been used in the synthesis of compounds with potential applications in chemistry. For example, one study focused on the synthesis of a related compound, 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine. This compound was synthesized and its complexation properties with transition metals like Cu2+, Ni2+, and Zn2+ were explored. The study revealed that the stability of these complexes and the selectivity of the ligands toward Cu2+ ions increase with the number of N-carboxyethyl groups (Korotaev et al., 2005).

Application in Polyimide Synthesis

This compound has also been involved in the synthesis of novel polyimides, as indicated by a study where a related fluorinated aromatic diamine monomer was synthesized and then used to create new fluorine-containing polyimides. These polyimides demonstrated good solubility in various organic solvents and exhibited excellent thermal stability and mechanical properties, making them potentially useful in various industrial applications (Yin et al., 2005).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in redox reactions, such as oxidoreductases, by acting as a substrate or inhibitor. Additionally, it can form complexes with metal ions, influencing the activity of metalloenzymes. The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound can inhibit specific kinases involved in signal transduction, leading to changes in downstream signaling events. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can impact cellular homeostasis and trigger apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, leading to changes in gene expression. The nitro group can undergo bioreduction, forming reactive intermediates that can covalently modify proteins and nucleic acids. These modifications can alter the function of the biomolecules, leading to various cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can be further conjugated and excreted. The nitro group can undergo reduction, while the trifluoromethyl group can be hydroxylated, resulting in diverse metabolic products. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. It can accumulate in specific cellular compartments, such as the mitochondria or the nucleus, where it can exert its biochemical effects. The distribution of the compound can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Alternatively, it can accumulate in the nucleus, where it can interact with DNA and modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .

properties

IUPAC Name |

N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXYQPVJYYZWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3170121.png)

![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)

amine](/img/structure/B3170132.png)

![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)

![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)